molecular formula C24H21ClN4O3 B2385453 (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile CAS No. 941266-86-0

(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile

Cat. No. B2385453
M. Wt: 448.91
InChI Key: LKSJQJRINIIEBN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile involves the condensation of 3-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 3-methoxystyryl oxazole-4-carbonitrile. The final product is obtained after purification and isolation.

Starting Materials
3-chlorobenzoyl chloride, piperazine, 3-methoxystyryl oxazole-4-carbonitrile

Reaction
Step 1: Condensation of 3-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine or pyridine to form 4-(3-chlorobenzoyl)piperazine., Step 2: Reaction of 4-(3-chlorobenzoyl)piperazine with 3-methoxystyryl oxazole-4-carbonitrile in the presence of a base such as potassium carbonate or sodium hydride to form (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile., Step 3: Purification and isolation of the final product by column chromatography or recrystallization.

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-31-20-7-2-4-17(14-20)8-9-22-27-21(16-26)24(32-22)29-12-10-28(11-13-29)23(30)18-5-3-6-19(25)15-18/h2-9,14-15H,10-13H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSJQJRINIIEBN-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.